

# Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

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## Compound of Interest

Compound Name: 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

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An In-depth Technical Guide to the Synthesis and Characterization of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**

## Introduction

**5-(4-fluoro-3-nitrophenyl)-2H-tetrazole** is a substituted aryl tetrazole of interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The presence of a fluoro and a nitro group on the phenyl ring provides opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**, intended for researchers, scientists, and professionals in the field of drug development.

## Synthesis

The synthesis of **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole** is achieved through a two-step process. The first step involves the nitration of 4-fluorobenzonitrile to yield the key intermediate, 4-fluoro-3-nitrobenzonitrile. The second step is a [2+3] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and sodium azide to form the desired tetrazole ring.

## Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile

The starting material, 4-fluoro-3-nitrobenzonitrile, can be synthesized by the nitration of 4-fluorobenzonitrile using potassium nitrate in concentrated sulfuric acid.[1]

## Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzonitrile[1]

- To a stirred slurry of silica gel in 125 mL of concentrated sulfuric acid, cooled to 0°C, add 12.5 g (103 mmol) of 4-fluorobenzonitrile.
- To this mixture, add 10.4 g (103 mmol) of potassium nitrate in portions, maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 20 minutes.
- Remove the sulfuric acid by passing the mixture through a short column of silica gel.
- Wash the product from the silica gel with methylene chloride.
- Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

## Step 2: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

The formation of the tetrazole ring is accomplished via a zinc-catalyzed [2+3] cycloaddition of the nitrile group in 4-fluoro-3-nitrobenzonitrile with sodium azide. This method is known for its efficiency and safety.[2][3][4]

## Experimental Protocol: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

- In a round-bottom flask, dissolve 1.66 g (10 mmol) of 4-fluoro-3-nitrobenzonitrile and 0.72 g (11 mmol) of sodium azide in 20 mL of N,N-dimethylformamide (DMF).
- To this solution, add 0.27 g (2 mmol) of anhydrous zinc chloride.
- Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

- After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
- Acidify the mixture with 2N hydrochloric acid to a pH of 2-3 to precipitate the product.
- Filter the precipitate, wash it with cold water, and dry it under vacuum to yield **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**.
- The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

## Characterization

The synthesized **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole** can be characterized by various spectroscopic techniques to confirm its structure and purity. The following sections detail the expected analytical data.

## Physical Properties

Property	Predicted Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FN <sub>5</sub> O <sub>2</sub>
Molecular Weight	209.14 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Expected in the range of 180-220 °C (by analogy)

## NMR Spectroscopy

The NMR spectra are predicted based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~16.5 (broad)	br s	1H	N-H (tetrazole)
~8.60	dd	1H	H-2 (aromatic)
~8.35	ddd	1H	H-6 (aromatic)
~7.80	t	1H	H-5 (aromatic)

<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Assignment
~158.0 (d)	C-F (aromatic)
~155.0	C-5 (tetrazole)
~148.0	C-NO <sub>2</sub> (aromatic)
~132.0	C-H (aromatic)
~128.0	C-H (aromatic)
~125.0 (d)	C-H (aromatic)
~120.0	C-CN (ipso-carbon of the aromatic ring)

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode
3100-2800	N-H stretching (tetrazole)
1620-1580	C=N stretching (tetrazole ring)
1540-1520	Asymmetric NO <sub>2</sub> stretching
1480-1440	Aromatic C=C stretching
1360-1340	Symmetric NO <sub>2</sub> stretching
1280-1200	C-F stretching
1150-1000	Tetrazole ring vibrations

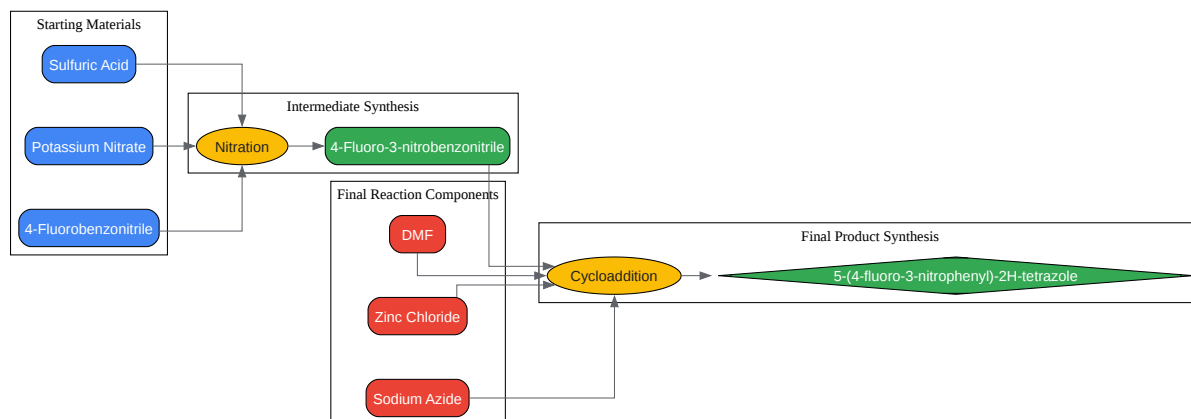
## Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aryl tetrazoles, which often involve the loss of nitrogen (N<sub>2</sub>) or hydrazoic acid (HN<sub>3</sub>).<sup>[9][10][11]</sup>

m/z	Proposed Fragment
210	[M+H] <sup>+</sup> (for ESI-MS)
209	[M] <sup>+</sup> (for EI-MS)
181	[M - N <sub>2</sub> ] <sup>+</sup>
166	[M - HN <sub>3</sub> ] <sup>+</sup>

## Visualizations

## Synthesis Workflow



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Caption: Synthesis workflow for **5-(4-fluoro-3-nitrophenyl)-2H-tetrazole**.

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